HSDB 1949

描述

科学研究应用

医学: 它正在被研究用于治疗缺氧或缺血引起的疾病,例如中风、心肌梗塞和周围动脉疾病。它在改善缺氧组织的氧合以及增强癌症治疗中放射治疗的有效性方面显示出前景。

生物学: 研究表明,反式番红花酸钠可以通过减少神经毒性分子的产生来提供神经保护。

化学: 它被用于研究水中氧气的扩散及其对各种化学反应的影响。

工业: 反式番红花酸钠正在被探索用于增强氧气扩散至关重要的工业过程的氧合。

准备方法

反式番红花酸钠可以通过番红花酸与氢氧化钠反应合成。该反应涉及形成番红花酸反式异构体的钠盐。 此过程通常包括以下步骤 :

番红花酸提取: 番红花酸从天然来源中提取,例如藏红花或栀子果实。

与氢氧化钠反应: 提取的番红花酸与氢氧化钠反应生成反式番红花酸钠。

纯化: 对所得产物进行纯化以获得所需的化合物。

化学反应分析

反式番红花酸钠会发生各种化学反应,包括:

氧化: 反式番红花酸钠可以发生氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 可以在特定条件下发生取代反应,其中化合物中的官能团被其他基团取代。

这些反应中常用的试剂和条件包括:

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 硼氢化钠。

溶剂: 乙醇或甲醇等有机溶剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

作用机制

反式番红花酸钠通过增加氧气通过血浆的扩散速率来发挥作用。 它通过改变血浆中水分子的结构来实现这一点,导致水分子之间形成额外的氢键 . 这种增强的氢键促进了氧气从红血球到缺氧组织的运动,从而改善了氧合作用。

相似化合物的比较

反式番红花酸钠在增强氧气扩散的化合物中是独一无二的,因为它具有特定的作用机制及其改善缺氧组织的氧合作用的能力。 类似化合物包括 :

番红花酸: 反式番红花酸钠的母体化合物。番红花酸本身具有神经保护和抗炎作用。

反式番红花酸钠: 另一种形式的反式番红花酸钠,已被研究用于治疗缺氧和缺血。

双极反式类胡萝卜素盐: 反式番红花酸钠所属的增强氧气扩散的化合物的一个亚类。

反式番红花酸钠由于其通过改变血浆中水分子的结构来增强氧气扩散的特定能力,使其成为各种医疗和工业应用的宝贵化合物。

属性

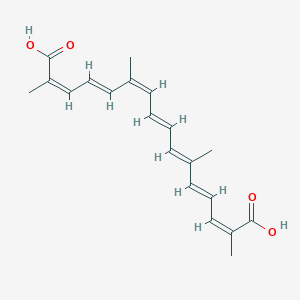

IUPAC Name |

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANKHBYNKQNAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865402 | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8022-19-3, 873378-86-0 | |

| Record name | Oils, saffron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFFRON OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with traditional saffron oil hydrogenation methods, and what alternative approaches are being explored?

A1: Traditional saffron oil hydrogenation methods, while established, often encounter difficulties in achieving optimal physicochemical parameters and yields that meet regulatory standards []. This highlights the need for improved techniques. One promising avenue is the development of advanced saffron oil hydrogenation technologies and the identification of optimal process conditions to enhance efficiency and product quality []. Researchers are also investigating encapsulation techniques using biocompatible materials like chitosan and Arabic gum to create nanoparticles containing saffron essential oil []. This approach aims to improve stability, solubility, and potentially enhance its bioavailability and therapeutic applications.

Q2: How can Response Surface Methodology (RSM) be applied to optimize the formulation of saffron essential oil nanoparticles?

A2: RSM, utilizing a Box-Behnken design, has proven effective in identifying optimal conditions for producing saffron essential oil nanoparticles []. This statistical approach allows researchers to systematically investigate the impact of multiple variables, such as the concentrations of Low Molecular Weight Chitosan (LWCS) and Arabic gum, as well as the ratio of core to wall material, on critical nanoparticle characteristics []. By analyzing the relationships between these variables and responses like z-average size, polydispersity index (PDI), and zeta potential, researchers can pinpoint the optimal formulation for desired nanoparticle properties.

Q3: What is the significance of zeta potential in saffron essential oil nanoparticle formulations?

A3: Zeta potential plays a crucial role in nanoparticle stability. In the context of saffron essential oil encapsulated within chitosan-Arabic gum nanoparticles, the ratio of oil to the wall materials significantly influences the zeta potential []. Achieving a suitable zeta potential value is essential for preventing nanoparticle aggregation, ensuring a stable and homogenous dispersion. This is particularly important for potential applications in drug delivery or other fields where consistent particle size and distribution are paramount.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)